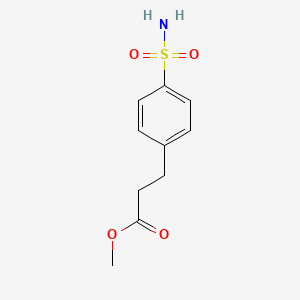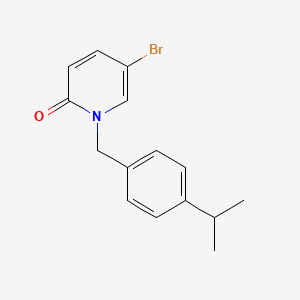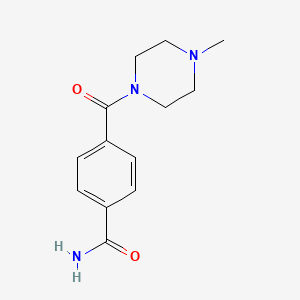
4-(4-Methylpiperazine-1-carbonyl)benzamide
説明
4-(4-Methylpiperazine-1-carbonyl)benzamide is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of New Amides and Antileukemic Agents : Koroleva et al. (2011) discussed the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which includes 4-(4-Methylpiperazine-1-carbonyl)benzamide. This compound was identified as a key intermediate in the synthesis of the antileukemic agent imatinib and its isomer (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
Antimicrobial Properties : Kuş, Soezuedoenmez, and Altanlar (2009) reported on the synthesis and antimicrobial evaluation of 4-(1H-benzimidazol-2-yl)benzamides and related compounds, which included a derivative of this compound. They found significant antibacterial and antifungal activities in these compounds (Kuş, Soezuedoenmez, & Altanlar, 2009).
Nootropic Activity : Valenta et al. (1994) synthesized carboxamides related to this compound and tested them for nootropic activity, indicating potential applications in cognitive enhancement (Valenta, Urban, Taimr, & Polívka, 1994).
Anticonvulsant Activity : Clark and Davenport (1988) explored the anticonvulsant activity of a series of 4-aminophenylacetamides, related to the structure of this compound, demonstrating potential applications in seizure management (Clark & Davenport, 1988).
Synthesis Method for Key Precursor to Imatinib : Koroleva et al. (2012) elaborated a simple and efficient in situ synthesis method for this compound, highlighting its role as a key synthetic intermediate of imatinib, a significant drug in cancer treatment (Koroleva et al., 2012).
Antioxidant Evaluation : Abosadiya (2020) synthesized and evaluated a benzoylthiourea derivative of this compound for antioxidant activity, demonstrating its potential in oxidative stress management (Abosadiya, 2020).
Antiavian Influenza Virus Activity : Hebishy, Salama, and Elgemeie (2020) discussed the synthesis of benzamide-based compounds, including derivatives of this compound, which showed remarkable activity against the bird flu influenza H5N1 strain (Hebishy, Salama, & Elgemeie, 2020).
Anticancer Agents : Abu‐Hashem and Aly (2017) synthesized novel derivatives related to this compound and evaluated them as anticancer agents, highlighting its potential in cancer therapy (Abu‐Hashem & Aly, 2017).
特性
IUPAC Name |
4-(4-methylpiperazine-1-carbonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-15-6-8-16(9-7-15)13(18)11-4-2-10(3-5-11)12(14)17/h2-5H,6-9H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEODLZVLBZHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



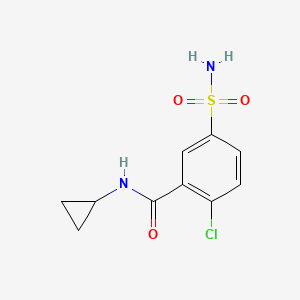
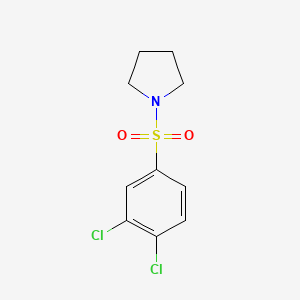

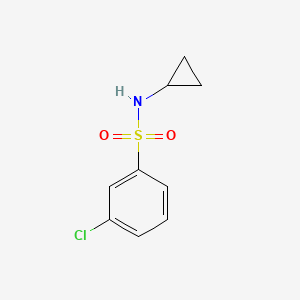
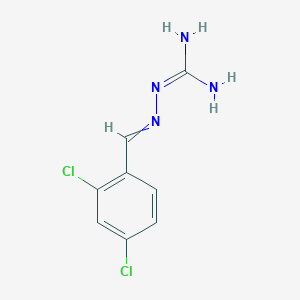
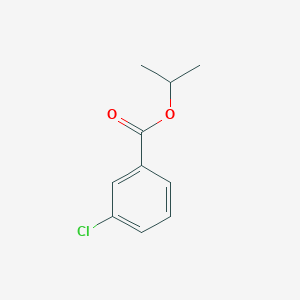
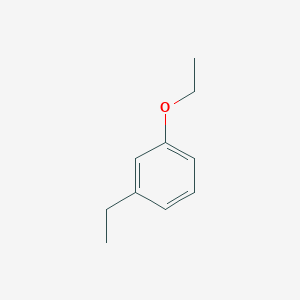
![Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate](/img/structure/B7891735.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate](/img/structure/B7891740.png)


